9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione
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Overview
Description
9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione is a natural product found in Eremophila serrulata with data available.
Scientific Research Applications
Antimicrobial Applications
9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione, identified in Eremophila serrulata, exhibits notable antimicrobial properties. It shows significant activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL (Ndi et al., 2007).
Spectroscopic Characterization
The compound has been isolated from roots of Capraria biflora and characterized using high-field NMR and high-resolution mass spectrometry, providing insights into its structural features (Fonseca et al., 2003).
Chemical Synthesis and Analysis
Various studies have focused on the synthesis and analysis of related naphthoquinoid compounds. These studies contribute to a deeper understanding of the chemical properties and potential applications of this compound and its analogs. Examples include the synthesis of similar naphthoquinoid compounds from Mitracarpus Scaber (Pialat et al., 1998), and the synthesis of its pigments and analogs for potential biological applications (Pokhilo et al., 2014).
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
12-methyl-4-(4-methylpent-3-enyl)-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione |
InChI |
InChI=1S/C19H20O3/c1-11(2)6-4-7-13-10-22-19-12(3)17(20)18(21)15-9-5-8-14(13)16(15)19/h5-6,8-9,13H,4,7,10H2,1-3H3 |
InChI Key |
QJZOFSVFRGKNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC=C3C(=O)C1=O)C(CO2)CCC=C(C)C |
Synonyms |
9-M-MP-DHN-P cpd 9-methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho(1,8-bc)pyran-7,8-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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